Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 881447-79-6
VCID: VC5425802
InChI: InChI=1S/C18H17NO7/c1-23-12-6-4-3-5-10(12)13-14(18(22)24-2)17(19)26-15-11(21)7-9(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3
SMILES: COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC
Molecular Formula: C18H17NO7
Molecular Weight: 359.334

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

CAS No.: 881447-79-6

Cat. No.: VC5425802

Molecular Formula: C18H17NO7

Molecular Weight: 359.334

* For research use only. Not for human or veterinary use.

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate - 881447-79-6

Specification

CAS No. 881447-79-6
Molecular Formula C18H17NO7
Molecular Weight 359.334
IUPAC Name methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C18H17NO7/c1-23-12-6-4-3-5-10(12)13-14(18(22)24-2)17(19)26-15-11(21)7-9(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3
Standard InChI Key AGWBATUGDBGPEB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The IUPAC name delineates the compound’s intricate structure:

  • A pyrano[3,2-b]pyran core, comprising fused six-membered oxygen-containing rings.

  • Position 2: An amino (-NH₂) group, enhancing hydrogen-bonding potential.

  • Position 3: A methyl ester (-COOCH₃), contributing to steric bulk and solubility.

  • Position 4: A 2-methoxyphenyl group, introducing aromaticity and electron-donating effects.

  • Position 6: A hydroxymethyl (-CH₂OH) moiety, enabling glycosylation or further derivatization.

  • Position 8: A ketone (=O), critical for resonance stabilization .

The InChIKey (AGWBATUGDBGPEB-UHFFFAOYSA-N) and SMILES (COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC) provide unambiguous structural representation, confirming regiochemistry and stereoelectronic features .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₇NO₇
Molecular Weight359.334 g/mol
CAS Registry Number881447-79-6
IUPAC NameMethyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

Synthesis and Derivatization Strategies

Multi-Step Synthetic Pathways

The compound is synthesized via condensation reactions involving pyrano[3,2-b]pyran precursors. Key steps include:

  • Core Formation: Cyclocondensation of diketones with aldehydes in acidic media, forming the pyran backbone .

  • Regioselective Substitution: Introduction of the 2-methoxyphenyl group via Friedel-Crafts alkylation, requiring anhydrous AlCl₃ as a catalyst.

  • Functionalization: Sequential amination (using NH₃/MeOH) and esterification (with methyl chloroformate) to install the amino and carboxylate groups .

Eco-Friendly Catalysis: Recent advances employ nanozeolite clinoptilolite in aqueous media, improving yield (≥85%) and reducing waste .

Table 2: Synthetic Conditions and Yields

StepReagents/CatalystsTemperatureYield (%)
CyclizationH₂SO₄, EtOH80°C72
Alkylation2-Methoxybenzaldehyde, AlCl₃0°C → RT68
AminationNH₃ (g), MeOH50°C89

Physicochemical and Spectroscopic Properties

Solubility and Stability

While solubility data remains unreported, analog studies suggest moderate solubility in DMSO and methanol due to polar substituents . The compound exhibits stability under inert atmospheres but may degrade via hydrolysis of the ester group in aqueous bases .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.24–7.55 (aromatic H), δ 5.32 (OH, broad), and δ 4.12–4.25 (CH₂ hydroxymethyl) .

  • ¹³C NMR: Carbonyl carbons at δ 168–170 ppm, aromatic carbons at δ 110–135 ppm .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 1.2 μM, disrupting metabolic activation of pro-carcinogens. Additionally, it suppresses sphingolipid biosynthesis in Helicobacter pylori by targeting serine palmitoyltransferase.

Table 3: Comparative Biological Activities of Pyrano[3,2-b]Pyran Derivatives

CompoundTargetActivity (IC₅₀/Kᵢ)Source
2-Amino-4-(4-chlorophenyl) analogDNA Topoisomerase II8.3 μM
2-Amino-4-(2-thienyl) derivativeCYP3A41.5 μM
Target Compound (CAS: 881447-79-6)Serine Palmitoyltransferase1.2 μM

Applications in Drug Development

Anticancer Agent Lead

The compound’s dual mechanism—DNA intercalation and enzyme inhibition—positions it as a multitargeted anticancer candidate. In vivo murine models show a 40% reduction in tumor volume at 10 mg/kg/day over 21 days .

Antibacterial and Antifungal Uses

Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, attributed to cell wall biosynthesis disruption .

Comparative Analysis with Structural Analogs

Role of Substituent Positioning

  • 2-Methoxyphenyl vs. 3-Methoxyphenyl: The ortho-methoxy group in the target compound increases steric hindrance, reducing CYP3A4 binding affinity by 30% compared to the para-substituted analog.

  • Hydroxymethyl vs. Cyanogroup: Replacement of -CH₂OH with -CN (as in ) elevates cytotoxicity but decreases aqueous solubility .

Table 4: Structure-Activity Relationships

ModificationEffect on Activity
2-MethoxyphenylEnhanced membrane permeability
Hydroxymethyl at C6Improved solubility and H-bonding
Methyl ester at C3Metabolic stability

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